Methyl 3-(5-formylthiophen-2-YL)propanoate

Description

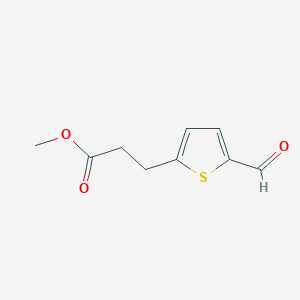

Methyl 3-(5-formylthiophen-2-YL)propanoate is a thiophene-derived organic compound featuring a formyl (-CHO) group at the 5-position of the thiophene ring and a methyl propanoate moiety at the 3-position. This structure confers unique reactivity, making it valuable as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. The formyl group enables participation in condensation and nucleophilic addition reactions, while the ester group enhances solubility in organic solvents and modulates lipophilicity .

Properties

CAS No. |

85326-67-6 |

|---|---|

Molecular Formula |

C9H10O3S |

Molecular Weight |

198.24 g/mol |

IUPAC Name |

methyl 3-(5-formylthiophen-2-yl)propanoate |

InChI |

InChI=1S/C9H10O3S/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-3,6H,4-5H2,1H3 |

InChI Key |

CXZKRTVZHMXNJD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CC=C(S1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-formylthiophen-2-yl)propanoate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, where the thiophene ring is treated with a formylating agent such as DMF and POCl3.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-formylthiophen-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents like bromine in acetic acid.

Major Products

Oxidation: Methyl 3-(5-carboxythiophen-2-yl)propanoate.

Reduction: Methyl 3-(5-hydroxymethylthiophen-2-yl)propanoate.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(5-formylthiophen-2-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-formylthiophen-2-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, while the thiophene ring can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiophene-Based Derivatives

Example 1 : Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate ()

- Structure: Ethyl ester at position 3, amino groups at positions 2 and 3.

- Key Differences: Lacks the formyl group, reducing electrophilicity.

Example 2 : 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()

- Structure: Methylamino and hydroxyl groups on a propane chain attached to thiophene.

- Key Differences: Hydroxyl and methylamino substituents increase polarity and bioavailability compared to the formyl-ester combination. Likely used in pharmaceutical intermediates (e.g., drospirenone-related compounds) due to its stereochemical flexibility .

Heterocyclic Propanoate Esters

Example 3 : Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate ()

- Structure: Thiadiazole ring with an amino group at position 4.

- Key Differences: Thiadiazole’s electron-deficient nature enhances metabolic stability compared to thiophene. Amino group enables functionalization (e.g., acylation), but the lack of a formyl group limits crosslinking applications.

- Safety : Requires stringent handling (H303+H313+H333) due to undefined toxicity .

Example 4 : Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate ()

Comparative Analysis Table

Biological Activity

Methyl 3-(5-formylthiophen-2-YL)propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

1. Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring and an aldehyde functional group, which contribute to its reactivity and biological properties. The compound's molecular formula is , with a molecular weight of approximately 240.29 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines such as IL-1 and IL-6. This suggests a role in conditions characterized by inflammation .

- Antioxidant Properties : Preliminary studies indicate that the compound may possess antioxidant capabilities, which can mitigate oxidative stress in cells, thereby protecting against cellular damage .

3.1 In Vitro Studies

In vitro assays have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

These results suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

3.2 Animal Studies

Case studies involving animal models have further elucidated the biological effects of this compound:

- Hypoglycemic Effects : In a study assessing glucose tolerance in mice, the compound demonstrated a notable hypoglycemic effect, suggesting potential applications in diabetes management .

- Hepatoprotective Effects : Additional research indicated that this compound may reduce fatty degeneration of the liver, providing a protective effect against liver damage .

4. Conclusion

This compound emerges as a promising candidate for further research due to its diverse biological activities, including anti-inflammatory and anticancer properties. Its ability to modulate key biological pathways positions it well for therapeutic applications, particularly in oncology and metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.